molecular formula C19H16ClFN2O4 B6507998 N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 888464-20-8

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B6507998
CAS No.: 888464-20-8
M. Wt: 390.8 g/mol
InChI Key: IUQQIDGDXKLFGM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzofuran core, a carboxamide group, and substituted phenyl and ethoxyacetamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Substitution on the Phenyl Ring: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Attachment of the Ethoxyacetamido Group: This can be achieved through an acylation reaction using ethoxyacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloro or fluoro substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), Selectfluor, various nucleophiles or electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Pharmacology: It can be used to study the interaction of benzofuran derivatives with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biology: It can be used as a tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzothiophene-2-carboxamide: Similar structure with a benzothiophene core instead of a benzofuran core.

    N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-indole-2-carboxamide: Similar structure with an indole core instead of a benzofuran core.

Uniqueness

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQIDGDXKLFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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